

# Application Note: Strategic Utilization of 4-(trans-4-Methylcyclohexyl)cyclohexanone in Drug Design

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## Compound of Interest

Compound Name:	4-(trans-4-Methylcyclohexyl)cyclohexanone
CAS No.:	151772-66-6
Cat. No.:	B179048

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## Executive Summary

**4-(trans-4-Methylcyclohexyl)cyclohexanone** represents a critical class of "saturated pharmacophores" in modern medicinal chemistry. As the industry moves away from flat, aromatic-heavy molecules ("Escape from Flatland") to improve solubility and target specificity, this bicyclic ketone offers a pre-organized, rigid, and lipophilic scaffold.

Unlike its aromatic counterparts (e.g., biphenyl ketones), this molecule allows for the precise positioning of substituents in 3D space, primarily favoring the thermodynamically stable trans,trans configuration. It serves as a versatile building block for:

- **Bioisosteric Replacement:** Mimicking steroid cores or biphenyl systems with improved metabolic stability.
- **GPCR Ligand Design:** Creating bulky, hydrophobic tails for receptor occupancy (e.g., Sigma receptors).

- Transition State Mimetics: In protease inhibitor design where rigid spacing is required.

## Chemical Profile & Structural Properties[1][2][3][4]

Property	Value / Description
Chemical Name	4-(trans-4-Methylcyclohexyl)cyclohexanone
CAS Number	55288-82-3
Molecular Formula	C <sub>13</sub> H <sub>22</sub> O
Molecular Weight	194.31 g/mol
Core Geometry	Bicyclohexyl (Rigid, non-planar)
Key Feature	Stereocontrol: The trans-linkage between rings is thermodynamically preferred, locking the system into an extended conformation.[1]
LogP (Calc)	~3.8 (High Lipophilicity)
Solubility	Soluble in DCM, THF, Toluene; Insoluble in Water.

## Core Applications in Medicinal Chemistry

### Bioisosteric Replacement of Biphenyls and Naphthalenes

The bicyclohexyl core is a saturated bioisostere for biphenyl or naphthalene rings. Replacing aromatic rings with saturated systems often results in:

- Improved Solubility: Disruption of  
-  
stacking in crystal lattices.
- Metabolic Stability: Elimination of aromatic hydroxylation sites (CYP450 metabolism).

- Target Selectivity: Greater 3D complexity ( $sp^3$  vs  $sp^2$  carbons) allows for more specific binding pocket interactions.

## Scaffold for Antiprotozoal and Antidiabetic Analogs

While specific drugs like Atovaquone (antimalarial) utilize a chlorophenyl-cyclohexyl core and Glimepiride (antidiabetic) utilizes a methylcyclohexyl amine, the **4-(trans-4-Methylcyclohexyl)cyclohexanone** scaffold is the premier reagent for synthesizing bicyclohexyl analogs of these drugs.

- Application: Synthesis of "Super-Lipophilic" analogs of Atovaquone to penetrate cysts or deep tissue reservoirs.
- Mechanism:<sup>[2][1][3][4][5]</sup> The ketone functionality allows for facile attachment to naphthoquinone cores via Grignard or radical chemistry.

## Synthesis of Liquid Crystal Pharmaceuticals

Beyond traditional small molecules, this scaffold is essential in designing Liquid Crystal Nanocarriers (LCNs). The rigid rod-like shape of the trans,trans-isomer is ideal for forming mesophases that can encapsulate hydrophobic drugs for controlled release.

## Experimental Protocols

### Protocol A: Stereoselective Reductive Amination

Objective: To convert the ketone into a secondary or tertiary amine, a common motif in GPCR ligands (e.g., Sigma-1 receptor antagonists), ensuring the trans stereochemistry is maintained.

Mechanism: The reaction proceeds via an imine/iminium intermediate. Using a bulky hydride source or thermodynamic control favors the equatorial attack, yielding the thermodynamically stable trans-amine (equatorial amine on the cyclohexyl ring).

Materials:

- Substrate: **4-(trans-4-Methylcyclohexyl)cyclohexanone** (1.0 eq)
- Amine: Primary or Secondary amine (1.1 eq)

- Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
- Solvent: 1,2-Dichloroethane (DCE) or THF
- Catalyst: Acetic Acid (1-2 eq)

#### Step-by-Step Methodology:

- Imine Formation: In a dry round-bottom flask under N<sub>2</sub>, dissolve the ketone (1.0 mmol) and the amine (1.1 mmol) in DCE (5 mL).
- Activation: Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes to ensure imine formation.
  - Note: If the amine is a hydrochloride salt, add 1.0 eq of Triethylamine (TEA).
- Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.
  - Critical Control: STAB is preferred over NaCNBH<sub>3</sub> to avoid cyanide handling and for better diastereoselectivity.
- Reaction: Allow the mixture to warm to RT and stir for 12–24 hours. Monitor by TLC or LC-MS.
- Quench: Quench with saturated aqueous NaHCO<sub>3</sub>.
- Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc or DCM/MeOH).

Expected Outcome: Predominantly trans-amine (dr > 90:10).

## Protocol B: Grignard Addition for Tertiary Alcohol Scaffolds

Objective: To introduce an aryl group (e.g., mimicking the naphthoquinone core of Parvaquone analogs) creating a tertiary alcohol.

Materials:

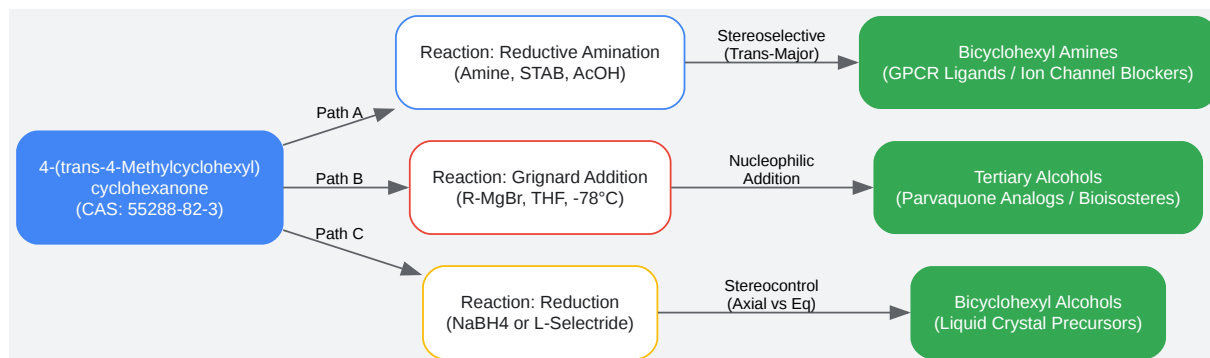
- Substrate: **4-(trans-4-Methylcyclohexyl)cyclohexanone** (1.0 eq)
- Reagent: Arylmagnesium Bromide (e.g., Phenylmagnesium bromide) (1.2 eq)
- Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Methodology:

- Setup: Flame-dry a 3-neck flask and purge with Argon. Add the ketone (1.0 mmol) dissolved in anhydrous THF (5 mL).
- Cooling: Cool the solution to  $-78^{\circ}\text{C}$  (Dry ice/Acetone bath).
  - Reasoning: Low temperature favors axial attack of the nucleophile, leading to the alcohol in the equatorial position (kinetic control), though thermodynamic equilibration may occur.
- Addition: Add the Grignard reagent (1.2 mmol) dropwise via syringe pump over 20 minutes.
- Reaction: Stir at  $-78^{\circ}\text{C}$  for 2 hours, then slowly warm to  $0^{\circ}\text{C}$  over 1 hour.
- Quench: Carefully quench with saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Extraction: Extract with Ethyl Acetate.
- Analysis: Analyze the diastereomeric ratio (cis/trans alcohol) via  $^1\text{H}$  NMR.

## Visualizing the Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways starting from **4-(trans-4-Methylcyclohexyl)cyclohexanone**, highlighting its versatility in generating diverse medicinal scaffolds.



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Figure 1: Divergent synthetic pathways for CAS 55288-82-3 in medicinal chemistry applications.

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